molecular formula C8H14O3S B12336355 Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate

Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate

Cat. No.: B12336355
M. Wt: 190.26 g/mol
InChI Key: BWJVSFCFXVOBGJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a sulfanylidenepentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the esterification of 5-methoxy-3-methyl-5-sulfanylidenepentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidenepentanoate moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • Methyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • 4-Methyl-5-vinylthiazole

Uniqueness

Methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

methyl 5-methoxy-3-methyl-5-sulfanylidenepentanoate

InChI

InChI=1S/C8H14O3S/c1-6(4-7(9)10-2)5-8(12)11-3/h6H,4-5H2,1-3H3

InChI Key

BWJVSFCFXVOBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)CC(=S)OC

Origin of Product

United States

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